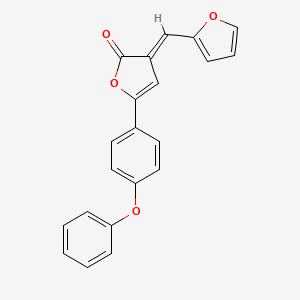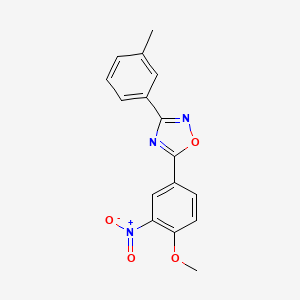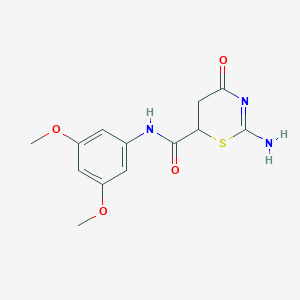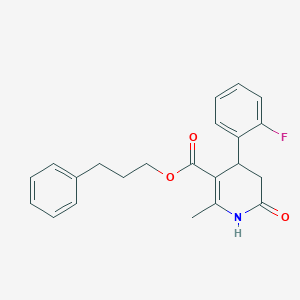
(3E)-3-(furan-2-ylmethylidene)-5-(4-phenoxyphenyl)furan-2(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3E)-3-[(FURAN-2-YL)METHYLIDENE]-5-(4-PHENOXYPHENYL)-2,3-DIHYDROFURAN-2-ONE: is an organic compound characterized by its unique structure, which includes a furan ring and a phenoxyphenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (3E)-3-[(FURAN-2-YL)METHYLIDENE]-5-(4-PHENOXYPHENYL)-2,3-DIHYDROFURAN-2-ONE typically involves a multi-step process. One common method is the Knoevenagel condensation reaction, where furan-2-carbaldehyde reacts with 5-(4-phenoxyphenyl)-2,3-dihydrofuran-2-one in the presence of a base such as piperidine. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon, resulting in the reduction of the furan ring to a tetrahydrofuran derivative.
Substitution: Electrophilic substitution reactions can occur on the phenoxyphenyl group, where halogenation or nitration can introduce new functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, under acidic or basic conditions.
Reduction: Palladium on carbon, hydrogen gas, under atmospheric or elevated pressure.
Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid, sulfuric acid), under controlled temperature and solvent conditions.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Tetrahydrofuran derivatives.
Substitution: Halogenated or nitrated derivatives.
Applications De Recherche Scientifique
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology: In biological research, the compound is studied for its potential as a bioactive molecule. Its interactions with various biological targets are explored to understand its effects on cellular processes and its potential as a therapeutic agent.
Medicine: The compound’s potential medicinal properties are investigated, particularly its ability to interact with specific enzymes or receptors. This research aims to develop new drugs for treating diseases such as cancer, inflammation, and infections.
Industry: In the industrial sector, the compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
Mécanisme D'action
The mechanism by which (3E)-3-[(FURAN-2-YL)METHYLIDENE]-5-(4-PHENOXYPHENYL)-2,3-DIHYDROFURAN-2-ONE exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit enzyme activity, block receptor signaling, or alter gene expression, resulting in therapeutic outcomes.
Comparaison Avec Des Composés Similaires
Allylamine: An organic compound with a similar amine group but different structural features.
tert-Butylamine: Another amine compound with distinct properties and applications.
3-(Trifluoromethyl)benzylamine: A compound with a trifluoromethyl group, used in different chemical contexts.
Uniqueness: (3E)-3-[(FURAN-2-YL)METHYLIDENE]-5-(4-PHENOXYPHENYL)-2,3-DIHYDROFURAN-2-ONE stands out due to its combination of a furan ring and a phenoxyphenyl group, which imparts unique chemical reactivity and biological activity. This structural uniqueness allows for diverse applications and makes it a valuable compound in various research and industrial fields.
Propriétés
Formule moléculaire |
C21H14O4 |
|---|---|
Poids moléculaire |
330.3 g/mol |
Nom IUPAC |
(3E)-3-(furan-2-ylmethylidene)-5-(4-phenoxyphenyl)furan-2-one |
InChI |
InChI=1S/C21H14O4/c22-21-16(13-19-7-4-12-23-19)14-20(25-21)15-8-10-18(11-9-15)24-17-5-2-1-3-6-17/h1-14H/b16-13+ |
Clé InChI |
OLRVKWLSMSMVSE-DTQAZKPQSA-N |
SMILES isomérique |
C1=CC=C(C=C1)OC2=CC=C(C=C2)C3=C/C(=C\C4=CC=CO4)/C(=O)O3 |
SMILES canonique |
C1=CC=C(C=C1)OC2=CC=C(C=C2)C3=CC(=CC4=CC=CO4)C(=O)O3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-chloro-2-{(2E)-2-[(2-chloro-7-methoxyquinolin-3-yl)methylidene]hydrazinyl}-4-phenylquinazoline](/img/structure/B15029605.png)
![6-methyl-2-[(4-nitrobenzyl)thio]pyrimidin-4(3H)-one](/img/structure/B15029612.png)
![7-(3-ethoxypropyl)-6-imino-11-methyl-2-oxo-N-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B15029614.png)
![Methyl [3-(4-fluorophenyl)-5-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-4-oxo-2-thioxoimidazolidin-1-yl]acetate](/img/structure/B15029615.png)
![3-Methyl-1-[(2-phenylethyl)amino]-2-(prop-2-en-1-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B15029630.png)
![2-{1-benzyl-3-[2-(4-chlorophenyl)ethyl]-5-oxo-2-thioxoimidazolidin-4-yl}-N-(4-fluorophenyl)acetamide](/img/structure/B15029637.png)
![5'-(2-Methoxyethyl) 3'-methyl 2'-amino-1,6'-dimethyl-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-3',5'-dicarboxylate](/img/structure/B15029643.png)
![2-[2-(4-methylanilino)-4-oxo-1,3-thiazol-5-yl]-N-(4-methylphenyl)acetamide](/img/structure/B15029645.png)

![2-[1-ethyl-3-[2-(4-methoxyphenyl)ethyl]-5-oxo-2-sulfanylideneimidazolidin-4-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B15029655.png)


![Methyl 5-methyl-7-(3,4,5-trimethoxyphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B15029698.png)
![4-[(4Z)-3-methyl-5-oxo-4-({5-[3-(trifluoromethyl)phenyl]furan-2-yl}methylidene)-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid](/img/structure/B15029704.png)
